molecular formula C16H19N3O4 B2387838 3-(1-(2-Phenoxypropanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2034490-28-1

3-(1-(2-Phenoxypropanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2387838
CAS No.: 2034490-28-1
M. Wt: 317.345
InChI Key: SHZFLOBMTVVMIG-UHFFFAOYSA-N
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Description

3-(1-(2-Phenoxypropanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 3-(1-(2-Phenoxypropanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione involves the synthesis and structural exploration of various imidazolidine derivatives. For instance, a study on racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione highlighted the synthesis, spectral characterization, and detailed structural analysis through X-ray diffraction studies. The research emphasized the importance of molecular geometry optimization and electronic spectrum analysis for understanding the properties of such compounds (Prasad et al., 2018).

Anticancer Activity

Investigations into imidazolidine derivatives also extend to evaluating their potential anticancer activities. One study designed and synthesized a series of chromeno[4,3-b]pyridine derivatives, including imidazolidine-2,4-dione variants, to assess their anticancer efficacy through molecular docking studies. This research highlighted the critical role of structural features in the interaction with breast cancer cell lines, indicating the potential of such compounds for therapeutic applications (Abd El Ghani et al., 2022).

Molecular Docking and Pharmacophore Hybridization

Further research integrates molecular docking and pharmacophore hybridization strategies to discover novel compounds with enhanced bioactivity. A pharmacophore hybridization approach led to the discovery of pyrazoline-based hydantoin analogs showing promising anti-tumor efficacy. The study demonstrated the utility of combining privileged scaffolds to generate compounds with significant biological activities, including anticancer potential (Upadhyay et al., 2020).

Urease Inhibition

The synthesis and evaluation of pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives have also been explored for their urease inhibition properties. This research aims to identify compounds that exhibit significant activity against urease, an enzyme implicated in various medical conditions. Such studies contribute to the development of new therapeutic agents based on imidazolidine-2,4-dione derivatives (Rauf et al., 2010).

Properties

IUPAC Name

3-[1-(2-phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-11(23-13-5-3-2-4-6-13)15(21)18-8-7-12(10-18)19-14(20)9-17-16(19)22/h2-6,11-12H,7-10H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZFLOBMTVVMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N2C(=O)CNC2=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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